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Compound of Interest

1,3-Dipalmitoleoyl-2-11(Z2)-
Compound Name:
Octadecenoyl Glycerol

Cat. No.: B12298458

An In-Depth Technical Guide to the Physical Properties of TG(16:1/18:1/16:1) (1,3-
Dipalmitoleoyl-2-oleoyl-glycerol)

Introduction

Triglycerides (TGs), the primary components of fats and oils, are critical molecules in nutrition,
cellular metabolism, and pharmaceutical formulations. Their physical properties, which are
dictated by the nature and arrangement of their constituent fatty acid chains, govern their
functionality in various applications. This guide provides a comprehensive technical overview of
the physical properties of a specific mixed-acid, symmetrical triglyceride: TG(16:1/18:1/16:1),
also known as 1,3-dipalmitoleoyl-2-oleoyl-glycerol.

This molecule consists of a glycerol backbone esterified with two palmitoleic acid (16:1) chains
at the sn-1 and sn-3 positions and one oleic acid (18:1) chain at the sn-2 position. The
presence of unsaturated fatty acids at all three positions suggests a lower melting point and
complex polymorphic behavior compared to its saturated counterparts. Understanding these
characteristics is paramount for researchers in drug delivery, where lipid excipients are used to
enhance solubility and bioavailability, and for scientists in food technology and materials
science.

While specific experimental data for TG(16:1/18:1/16:1) is limited in publicly available literature,
this guide will provide a robust framework for its characterization. We will draw upon
established principles of lipid chemistry and data from the closely related saturated analogue,
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TG(16:0/18:1/16:0) (1,3-dipalmitoyl-2-oleoyl-glycerol, POP), to infer and explain the expected
properties and analytical approaches.

Part 1: Molecular and Chemical Properties
Chemical Structure and Nomenclature

The fundamental identity of TG(16:1/18:1/16:1) is defined by its molecular structure. The
systematic nomenclature and key identifiers for its saturated analogue, TG(16:0/18:1/16:0), are

well-documented and provide a basis for understanding the target molecule.

L Value for Expected Value for
Identifier
TG(16:0/18:1/16:0) TG(16:1/18:1/16:1)
1,3- 1,3-di[(Z2)-hexadec-9-
IUPAC Name di(hexadecanoyloxy)propan-2-  enoyloxy]propan-2-yl (Z)-
yl (Z2)-octadec-9-enoate[1] octadec-9-enoate
1,3-Dipalmitoyl-2-oleoyl- 1,3-Dipalmitoleoyl-2-oleoyl-
Synonyms glycerol; POP; 1,3-Palmitin-2- glycerol; PIOPI;
Olein; TG(16:0/18:1/16:0)[2][3]  TG(16:1/18:1/16:1)
CAS Number 2190-25-2[1][2][31[4] Not readily available
Molecular Formula Cs3H10006[1][2][3] Cs3Ho606
Molecular Weight 833.4 g/mol [1][2][3] ~829.3 g/mol

Synthesis of Asymmetrical Triglycerides

The controlled synthesis of a specific mixed-acid triglyceride like TG(16:1/18:1/16:1) is crucial
for obtaining a pure sample for physical property characterization. Chemoenzymatic methods
are often employed to achieve high regioselectivity. A common strategy involves a multi-step
process that leverages sn-1,3-specific lipases.[5][6][7]
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Step 1: Synthesis of sn-2-Monoacylglycerol

Glycerol Palmitoleic Acid (16:1)

sn-1,3 Specific Lipase

1,3-Dipalmitoleoyl-glycerol

Step 2: Esterification

Oleic Acid (18:1) 1,3-Dipalmitoleoyl-glycerol

Chemical or Enzymatic
Esterification

TG(16:1/18:1/16:1)

Step 3: Purification

TG(16:1/18:1/16:1)

Chromatography/

Crystallization

Pure TG(16:1/18:1/16:1)

Click to download full resolution via product page

Conceptual workflow for the synthesis of TG(16:1/18:1/16:1).
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Part 2: Core Physical Properties
Physical State and Solubility

Based on its structure, TG(16:1/18:1/16:1) is expected to be a liquid or a low-melting solid at
room temperature. The presence of three unsaturated fatty acids introduces kinks in the acyl
chains, which disrupts efficient crystal packing and lowers the melting point compared to
saturated or partially saturated triglycerides.[3]

The solubility of triglycerides is generally low in polar solvents and high in nonpolar organic
solvents. The solubility profile for the saturated analogue, TG(16:0/18:1/16:0), provides a useful

reference.
Solvent Solubility of TG(16:0/18:1/16:0)
DMF 2 mg/ml[2]
DMSO Partially soluble[2]
Ethanol 2 mg/ml[2]
Chloroform Slightly soluble[9]
Ethyl Acetate Slightly soluble[9]
Methanol Slightly soluble[9]

Thermal Properties and Polymorphism

Triglycerides are well-known for their ability to exist in multiple crystalline forms, a phenomenon
known as polymorphism.[8][10] The three main polymorphs are a (alpha), ' (beta-prime), and
B (beta), each with a distinct crystal packing, melting point, and stability. The transitions
between these forms are typically monotropic, proceeding from the least stable to the most
stable form.[11]

e o Form: The least stable polymorph with the lowest melting point. It is formed upon rapid
cooling from the melt.

e (' Form: Has intermediate stability and is often desired in food products for its smooth
texture.
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e B Form: The most stable polymorph with the highest melting point and most compact crystal

lattice.

The introduction of cis-double bonds in all three acyl chains of TG(16:1/18:1/16:1) would likely
hinder the formation of the highly ordered B form, making the ' polymorph potentially the most

stable observed form.[12]

Melt (Liquid State)

Rapid Cooling

o Form
(Hexagonal) Melting
Least Stable, Lowest MP
Heating/ .
Aging Melting

' Form
(Orthorhombic)
Intermediate Stability

Slow Heating/
Aging

B Form
(Triclinic)
Most Stable, Highest MP

Click to download full resolution via product page

Polymorphic transitions in triglycerides.[10]

Part 3: Advanced Characterization Techniques and

Protocols
Differential Scanning Calorimetry (DSC)

DSC is the primary technique for investigating the melting and crystallization behavior of
triglycerides. It measures the heat flow into or out of a sample as a function of temperature,
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allowing for the determination of melting points, enthalpies of fusion, and the observation of
polymorphic transitions.[13]

Experimental Protocol: DSC Analysis of Triglyceride Polymorphism[14]

e Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a
certified indium standard.

o Sample Preparation: Accurately weigh 5-10 mg of the purified TG(16:1/18:1/16:1) sample
into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of
material. Prepare an identical empty, sealed pan to serve as a reference.

e Thermal Program Execution: a. Load the sample and reference pans into the DSC cell. b.
Equilibrate the sample at a temperature well above its expected melting point (e.g., 60 °C)
and hold for 5-10 minutes to erase any prior thermal history. c. Cool the sample at a
controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -80 °C) to observe crystallization.
d. Hold at the low temperature for 5 minutes to ensure complete crystallization. e. Heat the
sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature (60 °C) to
observe the melting of the formed polymorphs.

o Data Analysis: Analyze the resulting thermogram from the heating scan. The peak
temperature of an endotherm corresponds to the melting point, and the integrated area of
the peak corresponds to the enthalpy of fusion. Multiple peaks may be observed, indicating
the presence and melting of different polymorphs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the
fatty acid composition of triglycerides. When coupled with liquid chromatography (LC-MS), it
allows for the separation and identification of individual TG species in a mixture. Tandem mass
spectrometry (MS/MS) provides structural information by fragmenting the parent molecule and
analyzing the resulting daughter ions.[15][16]

Experimental Protocol: LC-MS/MS Analysis of Triglycerides[17][18]

o Sample Preparation (Lipid Extraction): a. If the TG is in a complex matrix, perform a liquid-
liquid extraction (e.g., Folch or Bligh-Dyer method). b. Dry the extracted lipids under a
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stream of nitrogen. c. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS
analysis (e.g., isopropanol:acetonitrile 90:10).

e LC Separation:

o

Column: C18 reversed-phase column.

[e]

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

o

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

[¢]

Gradient: A suitable gradient from Mobile Phase A to B is used to separate the
triglycerides.

e MS Detection (ESI-MS/MS):

o lonization Mode: Positive Electrospray lonization (ESI+). The formation of ammonium
adducts ([M+NHa4]*) is common.

o Precursor lon Scan: Scan for the [M+NHa4]* ion of TG(16:1/18:1/16:1) (expected m/z
~847.8).

o Product lon Scan (MS/MS): Fragment the precursor ion. The characteristic fragmentation
pattern involves the neutral loss of each fatty acid chain, allowing for the confirmation of
the constituent fatty acids (palmitoleic and oleic acid).
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Workflow for LC-MS/MS analysis of triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed structural information. *H NMR can be used to determine
the ratio of different types of protons (e.g., olefinic, methylene, methyl), while 133C NMR can
identify the carbon atoms in the glycerol backbone and the acyl chains, helping to confirm the
positional distribution of the fatty acids.[19][20]

Experimental Protocol: tH and 3C NMR of Triglycerides[21]

o Sample Preparation: Dissolve an accurately weighed amount of the purified TG (approx. 10-
20 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in an NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e 1H NMR Acquisition:
o Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

o Key signals to observe include: olefinic protons (~5.3-5.4 ppm), the glycerol backbone
methine proton (~5.25 ppm) and methylene protons (~4.1-4.3 ppm), and various acyl
chain protons.

e 13C NMR Acquisition:
o Acquire the spectrum with proton decoupling.

o Key signals include: ester carbonyl carbons (~172-174 ppm), olefinic carbons (~128-130
ppm), and glycerol backbone carbons (~62-70 ppm). The chemical shifts of the glycerol
carbons are sensitive to the attached fatty acids, aiding in positional analysis.

» Data Analysis: Integrate the signals in the *H spectrum to determine the relative ratios of
different proton types. Analyze the chemical shifts in the 13C spectrum to confirm the
structure and purity.

X-ray Diffraction (XRD)

Powder XRD is the definitive technique for identifying the polymorphic form of a crystalline
triglyceride. The diffraction pattern provides information on the packing of the molecules (short
spacings) and the lamellar stacking (long spacings).[11][22]

e Short Spacings: Indicate the sub-cell structure of the acyl chain packing.
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o a form: A single strong reflection around 4.15 A.
o B'form: Two strong reflections around 4.2 A and 3.8 A.

o [ form: A strong reflection around 4.6 A.

e Long Spacings: Relate to the length of the triglyceride molecules in the crystal lattice (e.g.,
double or triple chain length packing).

Experimental Protocol: Powder XRD Analysis of Triglycerides[23]

o Sample Preparation: The sample's thermal history must be carefully controlled to obtain the
desired polymorph. The triglyceride can be crystallized from the melt by cooling at a specific
rate or from a solvent. The crystallized sample is then finely ground to a powder.

» Data Acquisition:
o Mount the powdered sample in a sample holder.
o Use a powder diffractometer with a Cu Ka radiation source.

o Scan arange of 28 angles to cover both the long-spacing region (low angles, e.g., 1-10°)
and the short-spacing region (high angles, e.g., 15-25°).

o Data Analysis: Analyze the positions (d-spacings) and intensities of the diffraction peaks.
Compare the short-spacing pattern to known values for a, 3', and 3 polymorphs to identify
the crystalline form. Analyze the long-spacing pattern to determine the lamellar stacking
arrangement.

Conclusion

The physical properties of TG(16:1/18:1/16:1) are governed by its unique symmetrical, tri-
unsaturated structure. While direct experimental data remains scarce, this guide establishes a
comprehensive framework for its characterization based on established analytical principles
and data from analogous compounds. The presence of three double bonds is expected to
result in a low melting point and a preference for the ' polymorphic form. The detailed
protocols provided for DSC, MS, NMR, and XRD analysis will enable researchers to
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systematically investigate these properties, paving the way for the rational design of lipid-based

systems in pharmaceuticals, food science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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